molecular formula C12H15N B1317059 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] CAS No. 157736-60-2

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]

Cat. No.: B1317059
CAS No.: 157736-60-2
M. Wt: 173.25 g/mol
InChI Key: SNAGUUAVKYHINQ-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-dihydro-2’H-spiro[azetidine-3,1’-naphthalene] typically involves the formation of the azetidine ring through intramolecular alkylation. One efficient method includes the use of a precursor containing both the azetidine and naphthalene components, which undergoes cyclization under basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’,4’-dihydro-2’H-spiro[azetidine-3,1’-naphthalene] exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • Spiro[azetidine-2,3’-quinolin]-2’-one
  • Spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3’-indol]-2’(1’H)-ones
  • Spiro[pyrazolo-[3,4-b]benzo[H]quinolin-7,3’-indol]-2’(1’H)-ones

Uniqueness: 3’,4’-Dihydro-2’H-spiro[azetidine-3,1’-naphthalene] is unique due to its specific spirocyclic structure, which imparts rigidity and potential biological activity. Compared to other spirocyclic compounds, it offers distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAGUUAVKYHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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